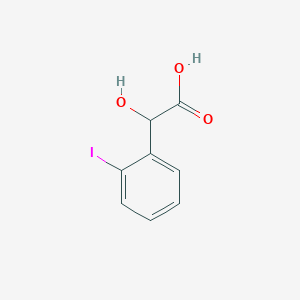

2-Hydroxy-2-(2-iodophenyl)acetic acid

Description

Contextualization of α-Hydroxy Acids in Contemporary Chemical Research

Alpha-hydroxy acids (AHAs) are a class of carboxylic acids that feature a hydroxyl group on the carbon atom adjacent to the carboxyl group. wikipedia.org This structural motif imparts unique chemical properties that make them valuable in various scientific domains. wikipedia.org Naturally occurring AHAs like glycolic acid, lactic acid, and citric acid are widely recognized for their use in dermatology and cosmetics to improve skin texture and treat conditions such as acne, ichthyosis, and photoaging. nih.govresearchgate.netnih.gov In the realm of synthetic chemistry, α-hydroxy acids serve as versatile precursors for the synthesis of other important molecules, including aldehydes and various polymers. wikipedia.org Their utility stems from their dual functionality, which allows for a range of chemical transformations. wikipedia.org Research into AHAs continues to be active, with investigations into their biological mechanisms and the development of new synthetic applications. researchgate.nettaylorfrancis.com

Importance of Organoiodine Compounds in Modern Synthetic Methodologies

Organoiodine compounds, which are organic compounds containing one or more carbon-iodine (C-I) bonds, are of significant importance in organic synthesis. wikipedia.org The C-I bond is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions. This reactivity is harnessed in numerous synthetic transformations. wikipedia.org Furthermore, organoiodine compounds, particularly iodoarenes, are crucial precursors for the formation of organometallic reagents and are key substrates in a multitude of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov

A specialized area within this class is the chemistry of hypervalent organoiodine compounds, where the iodine atom exists in a higher oxidation state (e.g., +3 or +5). wikipedia.org These hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), have gained prominence as mild and selective oxidizing agents for a wide array of functional group transformations. researchgate.net Their application as environmentally benign reagents has grown exponentially, offering alternatives to more toxic heavy-metal-based oxidants. nih.govresearchgate.net The versatility of organoiodine compounds ensures their continued and expanding role in the construction of complex organic molecules. nih.gov

Positioning of 2-Hydroxy-2-(2-iodophenyl)acetic Acid within the Landscape of Advanced Organic Chemistry

This compound incorporates the key structural features of both an α-hydroxy acid and an organoiodine compound. This unique combination suggests its potential as a specialized building block in organic synthesis. The α-hydroxy acid moiety provides a platform for esterification, oxidation, or other transformations, while the 2-iodophenyl group offers a reactive handle for transition-metal-catalyzed cross-coupling reactions.

This dual functionality allows for the sequential or tandem introduction of complexity. For instance, the aryl iodide could be used to form a new carbon-carbon or carbon-heteroatom bond, followed by modification of the α-hydroxy acid side chain. This positions the compound as a potentially valuable intermediate in the synthesis of complex pharmaceutical agents or functional materials where precise substitution patterns on an aromatic ring are required alongside an acetic acid side chain.

Overview of Research Trajectories and Scholarly Contributions

Specific scholarly research focusing exclusively on this compound is limited in the public domain. Much of the available information comes from chemical suppliers and databases, which provide basic physical and chemical properties. Some sources suggest it may be a potential precursor to an optical isomer of the drug carmofur. biosynth.comcymitquimica.com However, detailed synthetic procedures, characterization, and applications in peer-reviewed literature are not extensively documented.

The compound is primarily categorized as a research chemical, indicating its use is likely in exploratory synthetic studies rather than large-scale applications. biosynth.com Its structural relative, (2-hydroxyphenyl)acetic acid, is known as a metabolite of phenylalanine. nih.gov Research into similar iodinated phenylacetic acid derivatives often focuses on their utility as intermediates in creating more complex molecules, for example, in the development of enzyme inhibitors. nih.govkajay-remedies.com Future research trajectories for this compound would likely involve its exploration as a bifunctional building block in medicinal chemistry and materials science, leveraging the distinct reactivity of its two functional groups.

Chemical Compound Data

Below are the properties for the primary compound discussed in this article.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 89942-35-8 |

| Molecular Formula | C₈H₇IO₃ |

| Molecular Weight | 278.04 g/mol |

| Synonyms | Benzeneacetic acid, α-hydroxy-2-iodo- |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(2-iodophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMORXHSBKENPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89942-35-8 | |

| Record name | 2-hydroxy-2-(2-iodophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Preparation

Enantioselective Synthesis of 2-Hydroxy-2-(2-iodophenyl)acetic Acid Enantiomers

Achieving enantiopurity is critical for many applications of chiral molecules. The synthesis of individual enantiomers of this compound can be accomplished using several strategic approaches that impart stereochemical control.

Asymmetric catalysis represents a powerful tool for the enantioselective α-hydroxylation of carbonyl compounds. This strategy involves the use of a chiral catalyst to control the stereochemical outcome of the reaction, directly installing a hydroxyl group at the α-position of a precursor molecule. For the synthesis of this compound, this would typically involve the oxidation of a derivative of 2-iodophenylacetic acid.

The process often begins with the conversion of 2-iodophenylacetic acid into a more suitable substrate, such as an ester or an amide. The enolate of this substrate is then generated and reacted with an electrophilic oxygen source in the presence of a chiral catalyst. Chiral phase-transfer catalysts, for instance, have been effectively used in the asymmetric hydroxylation of carbonyl compounds using molecular oxygen or peroxides as the terminal oxidant. researchgate.net For example, chiral 1,2,3-triazolium salts have been used to catalyze the asymmetric α-hydroxylation of 3-substituted oxindoles with hydrogen peroxide. thieme.de Such methodologies could be adapted for the enolates derived from 2-iodophenylacetic acid esters, enabling the direct and enantioselective formation of the chiral quaternary center. nih.gov

Table 1: Examples of Catalytic Systems for Asymmetric α-Hydroxylation

| Catalyst Type | Oxidant | Substrate Class | Typical Enantioselectivity (ee) |

| Chiral Phase-Transfer Catalyst | Molecular Oxygen (O₂) | α-Aryl-δ-lactams | High |

| Chiral 1,2,3-Triazolium Salts | Hydrogen Peroxide (H₂O₂) | 3-Substituted Oxindoles | High |

| Ruthenium(II) Complexes | Hydrogen Peroxide (H₂O₂) | β-Ketoesters | Substrate Dependent |

| Organocatalysts (e.g., Proline) | Oxaziridines | Aldehydes/Ketones | Good to Excellent |

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com

In the context of synthesizing this compound, 2-iodophenylacetic acid would first be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a derivative of pseudoephedrine. This forms a chiral imide or amide. The resulting diastereomeric compound can then undergo stereoselective α-hydroxylation. The steric hindrance provided by the chiral auxiliary directs the incoming hydroxyl group to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary, typically through hydrolysis or reduction, releases the desired enantiomer of this compound. While effective, this method requires stoichiometric amounts of the often-expensive chiral auxiliary and involves additional synthetic steps for its attachment and removal. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Substrate Linkage | Common Reactions Directed |

| Evans Oxazolidinones | Imide | Aldol (B89426) reactions, Alkylations, Hydroxylations |

| Camphorsultam | Imide | Diels-Alder reactions, Alkylations |

| (SAMP)/(RAMP) Hydrazones | Hydrazone | α-Alkylation of ketones/aldehydes |

| Pseudoephedrine | Amide | Alkylations |

| 8-Phenylmenthol | Ester | Ene reactions |

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity. illinois.edu For the synthesis of enantiopure this compound, several biocatalytic strategies are viable. nih.gov

One approach is the kinetic resolution of the racemic acid or its ester. Enzymes such as lipases can selectively acylate or hydrolyze one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Alternatively, asymmetric synthesis can be achieved through the enzymatic reduction of a prochiral precursor, such as 2-iodo-α-keto-phenylacetic acid (2-iodobenzoylformic acid). Ketoreductases (KREDs), often sourced from microorganisms like Gluconobacter oxydans, can reduce the ketone functionality to a hydroxyl group with high enantioselectivity, producing either the (R)- or (S)-enantiomer depending on the specific enzyme used. google.com Thiamine diphosphate-dependent lyases (ThDP-lyases) could also be employed to catalyze the carboligation of 2-iodobenzaldehyde (B48337) with another suitable substrate to form the α-hydroxy acid backbone enantioselectively. nih.gov These biocatalytic methods are often considered environmentally friendly and can lead to very high enantiomeric excesses (>99% ee). nih.gov

Table 3: Applicable Enzyme Classes for Chiral α-Hydroxy Acid Synthesis

| Enzyme Class | Reaction Type | Substrate | Product |

| Lipases/Esterases | Kinetic Resolution | Racemic α-hydroxy ester | Enantiopure α-hydroxy ester and acylated enantiomer |

| Ketoreductases (KREDs) | Asymmetric Reduction | α-Keto acid | Enantiopure α-hydroxy acid |

| Hydroxynitrile Lyases | Asymmetric Cyanohydrin Formation | Aldehyde + Cyanide | Enantiopure Cyanohydrin |

| Nitrilases/Hydratases | Hydrolysis | Cyanohydrin | α-Hydroxy amide/acid |

| Lyases (ThDP-dependent) | Carboligation | Aldehyde + Acyl Donor | α-Hydroxy ketone (precursor) |

Development of Racemic Synthetic Routes to this compound

For applications where a racemic mixture is sufficient, more direct and often higher-yielding synthetic routes can be employed. These methods focus on the construction of the molecular framework without the need for stereochemical control.

A straightforward method for the preparation of racemic this compound involves the direct α-hydroxylation of a 2-iodophenylacetic acid derivative. sigmaaldrich.com The starting material, 2-iodophenylacetic acid, can be synthesized from precursors like 2-iodobenzyl cyanide via hydrolysis. sigmaaldrich.comchemicalbook.com

The α-position of 2-iodophenylacetic acid can be hydroxylated by first forming the dianion with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophilic oxygen source. Suitable oxidants for this purpose include molecular oxygen followed by a reducing agent, or more controlled reagents like molybdenum peroxide (MoO₅·Py·HMPA, MoOPH) or oxaziridines. A similar approach involves the reaction of 2-iodobenzaldehyde with glyoxylic acid in the presence of a base, which can yield mandelic acid derivatives. google.com Another strategy involves the hydroxylation of a halogenated phenylacetic acid, such as (2-chlorophenyl)acetic acid, using an alkali metal hydroxide (B78521) in the presence of a copper salt catalyst at elevated temperatures. google.com

Indirect routes rely on the transformation of one functional group into another to build the target molecule. numberanalytics.comvanderbilt.edu A classic and reliable method for synthesizing α-hydroxy acids is through the cyanohydrin pathway.

This synthesis would commence with 2-iodobenzaldehyde. Reaction of the aldehyde with a cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl (B98337) cyanide (TMSCN), yields the corresponding mandelonitrile (B1675950) derivative (2-hydroxy-2-(2-iodophenyl)acetonitrile). This cyanohydrin intermediate is then subjected to vigorous acidic or basic hydrolysis, which converts the nitrile functional group into a carboxylic acid, affording the final product, this compound. This sequence of reactions—carbonyl addition followed by nitrile hydrolysis—is a fundamental example of functional group interconversion in organic synthesis. imperial.ac.uk

Exploration of Electrochemical Synthetic Pathways

Electrochemical synthesis offers a promising alternative to traditional chemical methods, often providing milder reaction conditions and unique reactivity. For the preparation of α-hydroxycarboxylic acids like this compound, electrochemical carboxylation is a key strategy. This approach typically involves the reduction of a carbonyl compound at a cathode in the presence of carbon dioxide.

One potential pathway is the electrochemical carboxylation of the corresponding ketone, 2-iodoacetophenone. This method has been successfully applied to other methyl aryl ketones, yielding α-hydroxy carboxylic acids with isolated yields between 80-86%. researchgate.net The process utilizes a platinum cathode and a sacrificial magnesium anode at a constant current density. researchgate.net Another relevant approach is the electrocarboxylation of related α,α-dichloroarylmethane derivatives, which can produce α-chloroarylacetic acids. nih.gov While this yields a chlorinated analog, it highlights the potential of electrosynthesis for aryl acetic acid derivatives; careful control of conditions could potentially avoid side reactions and favor the formation of the desired mandelic acid structure. nih.gov

Furthermore, bio-electrochemical systems present an innovative route. For instance, the synthesis of (R)-mandelic acid has been achieved in an electrochemical cell using the enzyme 2-oxoacid reductase to reduce phenylpyruvate, demonstrating the potential for enantioselective electrochemical synthesis. prepchem.com

Table 1: Potential Electrochemical Pathways for Substituted Mandelic Acid Synthesis

| Method | Substrate | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Direct Carboxylation | Methyl Aryl Ketones (e.g., 2-iodoacetophenone) | CO₂, Platinum Cathode, Sacrificial Mg Anode | α-Hydroxycarboxylic Acid | researchgate.net |

| Indirect Carboxylation | α,α-dichloroarylmethane derivatives | CO₂, Aluminum Anode | α-Chloroarylacetic Acid | nih.gov |

| Electro-enzymatic Reduction | Phenylpyruvate | 2-oxoacid reductase, Methylviologen | (R)-Mandelic Acid | prepchem.com |

Chiral Resolution Techniques for Racemic Mixtures

As this compound possesses a chiral center, its synthesis typically results in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for applications where stereochemistry is important.

The most common method for chiral resolution on a preparative scale is the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting salts, being diastereomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org

A study specifically on the enantiomer separation of ortho-halomandelic acids, including the 2-iodo derivative, found that chiral N-substituted secondary 1,2-aminoalcohols are highly effective resolving agents. nih.gov Specifically, N-methyl-2-amino-1,2-diphenylethanol and N-benzyl-2-amino-2-phenylethanol demonstrated high separation abilities for these compounds. nih.gov Crystallographic analysis revealed that the stability of the less-soluble salt, which is key to efficient separation, is enhanced by the substituents on the resolving agent and the inclusion of the crystallization solvent. nih.gov Other commonly used chiral bases for resolving acidic racemates include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as 1-phenylethanamine. libretexts.org

Table 2: Chiral Resolving Agents for Halogenated Mandelic Acids

| Resolving Agent Class | Specific Agent Examples | Target Compound Class | Key Principle | Reference |

|---|---|---|---|---|

| N-substituted 1,2-aminoalcohols | N-methyl-2-amino-1,2-diphenylethanol, N-benzyl-2-amino-2-phenylethanol | ortho-Halomandelic acids (Cl, Br, I) | Formation of diastereomeric salts with differing solubilities. | nih.gov |

| Cyclic Amides | (D)- or (L)-cyclic amides | Substituted mandelic acids | Fractional crystallization of diastereomeric salts. | google.com |

| Alkaloids | Brucine, Strychnine, Quinine | General Racemic Acids | Classical resolution via diastereomeric salt crystallization. | libretexts.org |

| Chiral Amines | 1-Cyclohexylethylamine | Chloromandelic acids | Formation of diastereomeric and double salts. | researchgate.net |

For analytical and preparative-scale separation of enantiomers, chiral chromatography is a powerful tool. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two prominent techniques.

Supercritical Fluid Chromatography (SFC) has proven to be a fast and efficient method for separating enantiomers of mandelic acid derivatives. nih.gov A study using a Chiralpak AD-3 column showed successful separation of compounds like 2-chloromandelic acid. nih.govresearchgate.net The efficiency of the separation is influenced by several factors, including the type and percentage of the alcohol modifier (e.g., methanol, ethanol), column temperature, and backpressure. nih.gov Generally, increasing the modifier percentage decreases retention time but may also reduce resolution. nih.gov

Chiral HPLC methods have also been developed. One approach uses a chiral mobile phase additive, such as a substituted β-cyclodextrin, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard column. nih.gov Another advanced technique is ligand exchange chromatography, where chiral ionic liquids containing an amino acid anion (like L-Proline) are used as selectors to separate enantiomers of 2-chloromandelic acid. researchgate.net

Table 3: Chromatographic Conditions for Enantioseparation of Mandelic Acid Derivatives

| Technique | Chiral Selector / Stationary Phase | Mobile Phase / Modifier | Key Findings | Reference |

|---|---|---|---|---|

| SFC | Chiralpak AD-3 | CO₂ with alcohol modifiers (MeOH, EtOH, iPrOH) | Faster and more efficient than HPLC for mandelic acid derivatives. Separation is affected by modifier type, temperature, and pressure. | nih.gov |

| HPLC | Substituted β-cyclodextrin (Chiral Mobile Phase Additive) | Aqueous buffer with acetonitrile | Successful for several mandelic acid derivatives, though separation of 2-chloro isomer was challenging under tested conditions. | nih.gov |

| HPLC (Ligand Exchange) | Chiral Ionic Liquids (e.g., Imidazolium L-proline) with Cu(II) | Aqueous/Organic | Successfully separated 2-chloromandelic acid enantiomers; separation is an enthalpy-controlled process. | researchgate.net |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com This is particularly relevant in the pharmaceutical and fine chemical industries.

Performing reactions without a solvent (neat conditions) can significantly reduce chemical waste and simplify purification procedures. Solvent-free Claisen-Schmidt reactions, for example, have been achieved by grinding the reactants with a solid base like sodium hydroxide, leading to quantitative yields. mdpi.com Similarly, the synthesis of the anti-inflammatory drug flunixin (B1672893) has been accomplished under solvent-free conditions using boric acid as a safe and readily available catalyst. nih.gov While a specific solvent-free synthesis for this compound is not prominently documented, these examples demonstrate the feasibility of applying such principles, potentially in the condensation step to form a precursor.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100

A high atom economy indicates that less waste is generated. primescholars.com For the synthesis of mandelic acid derivatives, a traditional route starting from 2-iodobenzaldehyde and hydrogen cyanide (HCN) followed by hydrolysis is highly atom-economical in the initial cyanohydrin formation step, as it is an addition reaction where all reactant atoms are incorporated into the product.

However, the use of highly toxic cyanide is a major drawback. chemeurope.com Greener alternatives that also exhibit high atom economy are being developed. For example, a three-enzyme cascade has been created to convert inexpensive and safe starting materials like oxalic acid and benzaldehyde (B42025) into mandelic acid under mild conditions. chemeurope.com This biocatalytic approach avoids hazardous reagents like cyanide and represents a significant step towards sustainable production. chemeurope.com Designing synthetic routes with high atom economy and utilizing benign catalysts and solvents are key strategies for minimizing the environmental impact of producing this compound. numberanalytics.com

Elucidation of Chemical Reactivity and Mechanistic Pathways

Transformations Involving the α-Hydroxyl Group

The secondary hydroxyl group at the α-position to both the phenyl ring and the carboxylic acid is a key site for various chemical modifications. Its reactivity is influenced by the electronic effects of the adjacent aromatic and carboxyl functionalities.

Esterification and Etherification Reactions for Derivative Formation

The α-hydroxyl group of 2-Hydroxy-2-(2-iodophenyl)acetic acid readily undergoes esterification with carboxylic acids or their derivatives, and etherification with suitable alkylating agents. These reactions are fundamental for the synthesis of various derivatives with modified physicochemical properties.

Esterification: In the presence of an acid catalyst, the hydroxyl group can be acylated by reacting with a carboxylic acid. This reaction, a classic Fischer-Speier esterification, proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of this compound. Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be employed, often in the presence of a non-nucleophilic base, to achieve higher yields and milder reaction conditions.

Etherification: The formation of an ether linkage at the α-position can be accomplished through various methods. A common approach is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The choice of base and solvent is critical to avoid competing elimination reactions.

| Reaction Type | Reagents | Product |

| Esterification | Acetic Anhydride, Pyridine | 2-Acetoxy-2-(2-iodophenyl)acetic acid |

| Etherification | Sodium Hydride, Methyl Iodide | 2-Methoxy-2-(2-iodophenyl)acetic acid |

Oxidative Transformations of the Hydroxyl Functionality

Oxidation of the α-hydroxyl group in this compound leads to the formation of an α-keto acid, 2-(2-Iodophenyl)-2-oxoacetic acid. This transformation is a key step in the synthesis of various biologically active compounds. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.

Common oxidizing agents include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and manganese-based reagents (e.g., potassium permanganate). However, milder and more selective methods, such as Swern oxidation or the use of hypervalent iodine reagents like Dess-Martin periodinane, are often preferred to minimize side reactions and preserve other sensitive functional groups within the molecule.

| Oxidizing Agent | Product |

| Pyridinium Chlorochromate (PCC) | 2-(2-Iodophenyl)-2-oxoacetic acid |

| Dess-Martin Periodinane | 2-(2-Iodophenyl)-2-oxoacetic acid |

Nucleophilic Substitutions at the α-Carbon Center

The α-carbon, being attached to a hydroxyl group, can be rendered electrophilic, making it susceptible to nucleophilic attack. This typically requires the conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide. Once activated, a variety of nucleophiles can displace the leaving group, allowing for the introduction of diverse functionalities at the α-position.

For instance, treatment with thionyl chloride can convert the hydroxyl group into a chlorine atom, forming 2-Chloro-2-(2-iodophenyl)acetic acid. This α-halo acid can then react with a range of nucleophiles, such as amines, thiols, or cyanides, to yield the corresponding α-substituted derivatives. These reactions often proceed via an SN2 mechanism, leading to an inversion of stereochemistry if the α-carbon is chiral.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is another highly reactive site in this compound, participating in a wide array of transformations, including amidation and reduction.

Amidation and Peptide Coupling Reactions

The carboxylic acid can be readily converted into amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization.

These peptide coupling methodologies are crucial for the incorporation of the this compound scaffold into peptide chains, a common strategy in medicinal chemistry to generate novel peptidomimetics with potential therapeutic applications.

| Coupling Reagent | Amine | Product |

| EDC, HOBt | Glycine methyl ester | Methyl 2-(2-(hydroxy(2-iodophenyl)methyl)amino)acetate |

| DCC | Aniline | N-Phenyl-2-hydroxy-2-(2-iodophenyl)acetamide |

Reductions to Aldehydes and Alcohols

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), will reduce the carboxylic acid to the corresponding primary alcohol, yielding 2-(2-Iodophenyl)ethane-1,2-diol. This reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to afford the diol. Borane (BH3) complexes are also effective for this transformation.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more readily reduced than carboxylic acids. Therefore, this typically requires a two-step procedure. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or a Weinreb amide. The subsequent reduction of this derivative with a less reactive hydride source, such as lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H) at low temperatures, can selectively yield the corresponding aldehyde, 2-Hydroxy-2-(2-iodophenyl)acetaldehyde.

Decarboxylation and Related Fragmentation Reactions

The decarboxylation of α-hydroxy acids can be a facile process, often promoted by heat or acid, leading to the formation of an aldehyde or ketone. In the case of this compound, such a reaction would be expected to yield 2-iodobenzaldehyde (B48337). However, specific studies on the decarboxylation of this compound are not readily found in the surveyed literature.

One related process is oxidative decarboxylation. For instance, α-hydroxyphenylacetic acids have been shown to undergo oxidative decarboxylation to yield the corresponding aldehydes in moderate to good yields under certain conditions. chemrevlett.com A study on the oxidative decarboxylation of 2-aryl carboxylic acids using the hypervalent iodine reagent (diacetoxyiodo)benzene (B116549) in the presence of sodium azide (B81097) has demonstrated the conversion of phenylacetic acid to benzaldehyde (B42025). organic-chemistry.org While this suggests a potential pathway for the transformation of this compound, specific experimental data for this substrate is lacking.

It is also noteworthy that the synthesis of this compound can be achieved through the decarboxylation of a diethyl malonate derivative, followed by hydrolysis. biosynth.comcymitquimica.com This highlights the role of decarboxylation in the formation of the parent compound, though it does not describe its subsequent fragmentation.

Reactions of the Aryl Iodide Functional Group

The carbon-iodine bond in aryl iodides is a versatile functional group for a variety of synthetic transformations, primarily due to the high polarizability and relatively low bond strength of the C-I bond, making iodine an excellent leaving group.

Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. While there are no specific reports on the Suzuki coupling of this compound, aryl iodides are generally excellent substrates for this reaction. The presence of the α-hydroxy and carboxylic acid groups may necessitate the use of specific ligands and bases to avoid side reactions or catalyst inhibition. For instance, the carboxylic acid might be protected or a base-sensitive catalyst system could be employed.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org Aryl iodides are the most reactive halides for this transformation. libretexts.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The functional groups on this compound could potentially coordinate with the metal catalysts, and the acidic proton of the carboxylic acid would likely be neutralized by the amine base.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org Aryl iodides are highly reactive in this process. nih.govmdpi.com The reaction conditions, particularly the choice of base and ligands, would need to be carefully selected to ensure compatibility with the α-hydroxy acid moiety.

A summary of these key cross-coupling reactions is presented in the table below.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium catalyst, Base | C(sp²) - C(sp²) or C(sp²) - C(sp³) |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C(sp²) - C(sp) |

| Heck | Alkene | Palladium catalyst, Base | C(sp²) - C(sp²) |

This table presents generalized information for aryl iodides. Specific conditions for this compound have not been reported.

The iodine atom in aryl iodides can be oxidized to higher valence states, typically +3 (iodinanes) and +5 (iodinanes), to form hypervalent iodine compounds. organic-chemistry.orgscripps.edu These reagents are valuable in organic synthesis as oxidizing agents and for the transfer of electrophilic groups. Common methods for the synthesis of hypervalent iodine(III) compounds involve the oxidation of iodoarenes. organic-chemistry.org For example, 2-iodobenzoic acid can be oxidized to the widely used reagent 2-iodoxybenzoic acid (IBX). While the direct oxidation of this compound to a stable hypervalent iodine species has not been described, the 2-iodophenyl moiety is a common scaffold for such reagents. The reactivity of such a hypothetical hypervalent iodine compound would be influenced by the α-hydroxy acid side chain.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. libretexts.orgnih.gov The 2-iodophenyl ring of this compound is not strongly activated for SNAr, as the carboxylic acid and hydroxy groups are not powerful electron-withdrawing groups in the context of this reaction mechanism. Therefore, SNAr reactions are generally not expected to be a facile pathway for this compound under standard conditions.

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators, light, or heat, to generate an aryl radical. This radical can then participate in a variety of transformations. While specific radical-mediated reactions of this compound are not documented, the generation of a 2-(1-hydroxy-1-carboxy)methylphenyl radical is a plausible intermediate in such processes. This radical could then undergo addition to unsaturated systems or other radical cascade reactions.

Intramolecular Rearrangement Reactions and Cyclization Pathways

The presence of the α-hydroxy acid moiety introduces the possibility of intramolecular rearrangements. One such potential transformation is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. semanticscholar.org While this compound is not a ketone or aldehyde, related transformations could potentially be induced under specific conditions. For instance, a Smiles-type intramolecular rearrangement has been observed in other complex iodo-containing aromatic compounds. nih.gov

Intramolecular cyclization is another plausible reaction pathway. For example, under conditions that promote the formation of an acyl radical via decarboxylation, this radical could potentially be trapped intramolecularly by the aryl iodide, although this is speculative. Alternatively, cyclization could be initiated at the aryl iodide position. For instance, palladium-catalyzed intramolecular reactions of aryl halides are well-established methods for the synthesis of heterocyclic compounds. The specific nature of any cyclization would depend on the reaction conditions and the other reagents present. Research on the cyclization of 4-Methoxy-2-(2-formylphenoxy)acetic acid has shown that an unstable ketene (B1206846) intermediate can be trapped intramolecularly. researchgate.net While a different system, it illustrates the potential for intramolecular reactions in related structures.

Oxidative Rearrangements and Migratory Processes

The structural motif of an α-hydroxy acid, as present in this compound, is susceptible to oxidative rearrangements. These transformations typically involve the oxidation of the secondary alcohol to a ketone, followed by the migration of a substituent to an electron-deficient center. The migratory aptitude of the substituents attached to the carbinol carbon is a critical factor in determining the reaction's outcome.

In the case of this compound, the potential migrating groups are the 2-iodophenyl group and the carboxyl group. Generally, aryl groups exhibit a high migratory aptitude, especially when activated by electron-donating substituents. However, the 2-iodophenyl group is substituted with an electron-withdrawing iodine atom, which may diminish its migratory ability compared to an unsubstituted phenyl ring.

A plausible mechanistic pathway for the oxidative rearrangement is initiated by an oxidizing agent, which abstracts the hydrogen from the hydroxyl group and facilitates the formation of a carbonyl intermediate. This is often followed by decarboxylation and subsequent migration of the 2-iodophenyl group.

Hypothetical Reaction Scheme for Oxidative Rearrangement:

| Reactant | Oxidizing Agent | Intermediate | Product |

| This compound | e.g., Pb(OAc)₄ | α-keto acid intermediate, followed by rearrangement | 2-Iodobenzaldehyde |

While direct experimental studies on the oxidative rearrangement of this compound are not extensively documented in publicly available literature, analogies can be drawn from similar oxidative processes. For instance, the oxidative rearrangement of stilbenes to 2,2-diaryl-2-hydroxyacetaldehydes involves an aryl migration step that is mechanistically related. nih.gov The key step in these reactions is the 1,2-migration of an aryl group to an adjacent electron-deficient carbon center.

The reaction conditions, particularly the choice of oxidant and solvent, would be crucial in directing the course of the rearrangement and minimizing side reactions. Potential oxidants that could effect such a transformation include lead tetraacetate, pyridinium chlorochromate (PCC), or hypervalent iodine reagents.

Formation of Annulated Ring Systems

The structure of this compound is well-suited for intramolecular cyclization reactions to form annulated (fused) ring systems. The proximity of the hydroxyl and carboxylic acid functionalities to the ortho-iodinated phenyl ring enables the formation of heterocyclic structures, most notably benzofuranone derivatives.

One of the most direct pathways to an annulated system is through an intramolecular esterification, or lactonization, to form a five-membered lactone ring fused to the benzene (B151609) ring. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydroxyl group onto the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of water. This would yield 3-hydroxy-3-(2-iodophenyl)dihydrofuran-2(3H)-one.

However, a more synthetically valuable transformation involves the formation of benzofuran-2(3H)-one, also known as 2-coumaranone. This can be achieved through a palladium-catalyzed intramolecular C-O bond formation. In this scenario, the palladium catalyst would facilitate the oxidative addition to the C-I bond, followed by a reductive elimination that forms the C-O bond of the furanone ring. This type of cyclization is a powerful tool in heterocyclic synthesis. organic-chemistry.org

Plausible Reaction for Benzofuranone Synthesis:

| Reactant | Catalyst/Reagent | Reaction Type | Product |

| This compound | Acid (e.g., H₂SO₄) | Intramolecular Lactonization | 3-Iodobenzofuran-2(3H)-one |

| This compound | Pd Catalyst | Intramolecular C-O Coupling | Benzofuran-2(3H)-one |

The synthesis of benzofuranones from phenylacetic acid precursors is a well-established method in organic chemistry. organic-chemistry.orggoogle.com The presence of the iodine atom in this compound makes it an excellent substrate for transition-metal-catalyzed cyclizations. Palladium-catalyzed reactions, in particular, are known for their efficiency in forming C-C and C-heteroatom bonds. researchgate.net The reaction would likely proceed under relatively mild conditions and tolerate a variety of functional groups.

Furthermore, the resulting benzofuranone scaffold is a common motif in biologically active molecules and natural products, making this transformation a significant aspect of the chemical reactivity of this compound. chemistryviews.orgoregonstate.edu

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set, like 6-311++G(d,p), to accurately describe the electronic structure of the molecule. nih.govnih.gov

Geometry optimization is the process of finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. For a flexible molecule like 2-Hydroxy-2-(2-iodophenyl)acetic acid, this process is extended to a full conformational analysis to identify all stable isomers (conformers) that arise from rotation around single bonds.

The key dihedral angles determining the conformational landscape of this molecule would be:

Rotation around the bond connecting the phenyl ring to the chiral carbon.

Rotation around the bond between the chiral carbon and the carboxylic acid group.

Orientation of the hydroxyl and carboxyl hydrogen atoms.

Table 1: Illustrative Conformational Analysis of this compound This table is a representative example of results from a typical DFT conformational analysis.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | O-C-C=O: ~0° (syn-periplanar) | 0.00 | 75.3 |

| B | O-C-C=O: ~180° (anti-periplanar) | 0.85 | 18.1 |

| C | C-C-C-I: ~60° (gauche) | 1.50 | 6.6 |

Electronic Structure Analysis: Molecular Orbitals (HOMO/LUMO), Electron Density Distribution, and Atomic Charges

The electronic structure dictates the chemical reactivity of a molecule. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

HOMO: Represents the ability of a molecule to donate an electron. Its energy is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenyl ring, while the LUMO would likely be centered on the carboxylic acid moiety. The presence of the electron-withdrawing iodine atom would influence the energies of these orbitals.

Atomic charge calculations, often performed using Natural Bond Orbital (NBO) analysis, reveal the electron density distribution across the molecule. This helps identify electrophilic (positive) and nucleophilic (negative) sites. In this molecule, the oxygen atoms of the carboxyl and hydroxyl groups are expected to carry significant negative charges, while the acidic hydrogen and the carbon atom of the carboxyl group would be positively charged. nih.gov

Table 2: Representative Electronic Properties Calculated via DFT This table provides an example of typical electronic structure data.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Indicates electron-donating capability |

| LUMO Energy | -1.20 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.65 | Suggests moderate chemical stability |

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum and bands in a Raman spectrum. These theoretical spectra are invaluable for assigning experimental bands to specific molecular motions (e.g., stretching, bending, and twisting of bonds). biointerfaceresearch.com

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data.

Key expected vibrational modes for this compound would include:

O-H stretching: A broad band from the carboxylic acid (~3000 cm⁻¹) and a sharper band from the alcohol (~3400 cm⁻¹).

C=O stretching: A strong, characteristic band from the carboxylic acid group (~1700-1750 cm⁻¹).

Aromatic C-H stretching: Bands just above 3000 cm⁻¹.

C-O stretching: Bands in the 1100-1300 cm⁻¹ region.

C-I stretching: A low-frequency band, typically below 600 cm⁻¹.

Table 3: Illustrative Vibrational Frequencies (Calculated vs. Typical Experimental) This table shows an example comparison of calculated and experimental vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (alcohol) | 3450 | 3200 - 3600 |

| O-H Stretch (acid) | 3010 | 2800 - 3200 (broad) |

| Aromatic C-H Stretch | 3080 | 3050 - 3150 |

| C=O Stretch (acid) | 1735 | 1700 - 1750 |

| C-O Stretch | 1250 | 1100 - 1300 |

| C-I Stretch | 540 | 500 - 600 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. The MEP is a valuable tool for predicting how a molecule will interact with other chemical species. chemrxiv.org

Red Regions: Indicate negative electrostatic potential, representing electron-rich areas. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow Regions: Indicate neutral or weakly polarized areas.

For this compound, the MEP map is expected to show the most negative potential (deep red) around the carbonyl and hydroxyl oxygen atoms. The most positive potential (deep blue) would be located on the acidic hydrogen of the carboxyl group and the hydrogen of the hydroxyl group. This highlights their roles as the primary sites for deprotonation and as hydrogen bond donors.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static properties, quantum chemical calculations can map out entire reaction pathways, providing critical information about reaction feasibility and kinetics.

A plausible reaction for this compound is thermal or acid-catalyzed decarboxylation, a reaction that has been computationally studied for similar α-hydroxy acids. researchgate.netnih.gov Elucidating this mechanism involves:

Identifying Reactants and Products: The reactant is this compound, and the products would be 1-(2-iodophenyl)methanol and carbon dioxide.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Specialized algorithms are used to find this saddle point on the potential energy surface.

Verifying the Transition State: A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-C bond breaking). nih.gov

Calculating Activation Energy (Ea): The activation energy is the energy difference between the transition state and the reactant. A lower activation energy indicates a faster reaction.

Such calculations would reveal whether the reaction proceeds in a single step or through intermediates and would quantify the energy barrier that must be overcome, providing a theoretical basis for understanding the compound's thermal stability. researchgate.netnih.gov

Table 4: Representative Energy Profile for a Hypothetical Decarboxylation Reaction This table illustrates the concept of activation energy determination.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State | C-C bond breaking structure | +35.2 |

| Products | 1-(2-iodophenyl)methanol + CO₂ | -15.8 |

| Activation Energy (Ea) | Energy (TS) - Energy (Reactant) | 35.2 |

Computational Prediction of Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

The prediction of reaction selectivity is a cornerstone of modern synthetic chemistry, and computational methods offer powerful tools for this purpose. nih.govrsc.org For a molecule like this compound, which possesses multiple functional groups (a carboxylic acid, a hydroxyl group, an aromatic ring, and an iodine substituent), understanding its reactivity is complex. Computational models, particularly those based on Density Functional Theory (DFT) and machine learning, can provide crucial insights into the regio-, chemo-, and stereoselectivity of its potential reactions. rsc.orgnih.gov

Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, computational models can predict the most likely position of attack. This is achieved by calculating the distribution of electron density and the energies of potential intermediates (sigma complexes). The iodine substituent and the hydroxyacetic acid group exert both inductive and resonance effects, which can be quantified to predict whether substitution will be favored at the ortho, meta, or para positions relative to these groups.

Chemoselectivity: The compound has several reactive sites. For instance, in the presence of a base, either the carboxylic acid or the alcohol proton could be removed. With an oxidizing agent, the secondary alcohol could be targeted. Computational chemistry can predict which functional group is more likely to react under specific conditions by calculating the activation energies for each potential reaction pathway. dntb.gov.ua The pathway with the lower energy barrier is predicted to be the major product.

Stereoselectivity: The chiral center at the carbon bearing the hydroxyl and carboxyl groups means that reactions at this center can be stereoselective. For example, in a reduction of a corresponding ketone precursor, computational docking of the substrate into an enzyme's active site or modeling the transition state with a chiral catalyst can predict which enantiomer or diastereomer will be preferentially formed. nih.gov By calculating the energies of the different transition states leading to various stereoisomers, a quantitative prediction of the enantiomeric or diastereomeric excess can be achieved.

Analysis of Intermolecular Interactions and Non-Covalent Forces

Non-covalent interactions are fundamental in determining the solid-state structure and physicochemical properties of molecular solids. frontiersin.orgescholarship.org For this compound, a combination of hydrogen bonding, halogen bonding, and other weak forces dictates its crystal packing and interactions with other molecules.

Quantification and Visualization of Hydrogen Bonding Interactions

The carboxylic acid and hydroxyl groups in this compound are strong hydrogen bond donors and acceptors. nih.gov Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to quantify these interactions. researchgate.net DFT calculations can optimize the geometry of molecular dimers or clusters to identify the most stable hydrogen-bonding motifs. researchgate.net

Typically, carboxylic acids form strong centrosymmetric dimers via O—H···O hydrogen bonds. The hydroxyl group can also participate as a donor or acceptor. QTAIM analysis can be used to calculate the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) of these hydrogen bonds, providing a measure of their strength and nature.

Table 1: Representative Calculated Hydrogen Bond Parameters for a Carboxylic Acid Dimer Motif This table presents typical data obtained from a DFT/QTAIM analysis for a carboxylic acid dimer and is for illustrative purposes.

| Interaction | D-H···A | d(H···A) (Å) | ∠D-H-A (°) | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) |

| Carboxylic Acid Dimer | O—H···O | 1.65 | 175.0 | 0.045 | 0.130 |

| Hydroxyl-Carbonyl | O—H···O=C | 1.80 | 168.0 | 0.030 | 0.095 |

These interactions can be visualized through molecular electrostatic potential (MEP) maps, which show electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, highlighting the sites for hydrogen bonding.

Investigation of Halogen Bonding and Other Non-Covalent Interactions

The iodine atom on the phenyl ring is capable of forming halogen bonds, which are highly directional non-covalent interactions. nih.gov A region of positive electrostatic potential, known as a σ-hole, exists on the iodine atom opposite the C—I covalent bond. This σ-hole can interact favorably with a Lewis base or an electron-rich region of another molecule (e.g., the oxygen atom of a carbonyl or hydroxyl group). nih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The analysis maps properties onto this surface, such as dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside). These are combined into a normalized contact distance (dnorm), which highlights significant intermolecular contacts as red spots on the surface.

A 2D fingerprint plot is generated from the Hirshfeld surface, which summarizes all intermolecular contacts. This plot provides a percentage contribution for each type of interaction, offering a quantitative measure of their importance in the crystal packing. mdpi.comajchem-b.com

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table shows representative data for a molecule with similar functional groups and is for illustrative purposes.

| Contact Type | Contribution (%) |

| O···H / H···O | 45.5 |

| H···H | 25.0 |

| C···H / H···C | 12.5 |

| I···H / H···I | 8.0 |

| C···C (π-π) | 4.5 |

| I···O / O···I | 2.5 |

| Other | 2.0 |

For this compound, the analysis would be expected to show dominant contributions from O···H contacts, confirming the significance of hydrogen bonding. The plot would also quantify the contributions from contacts involving the iodine atom (I···H, I···O), confirming the presence and relative importance of halogen bonding. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its flexibility and the accessible conformations it can adopt. asianpubs.org

Exploration of Conformational Dynamics and Energy Landscapes

MD simulations can be used to explore the conformational landscape of this compound. The molecule has several rotatable bonds, including the C-C bond linking the phenyl ring to the chiral carbon and the C-C bond of the acetic acid moiety. Rotation around these bonds gives rise to different conformers.

An MD simulation tracks the trajectory of atoms over time, allowing for the sampling of numerous conformations. nih.gov From this trajectory, a potential energy surface (or energy landscape) can be constructed. This landscape maps the potential energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). The minima on this surface correspond to stable or metastable conformers. By analyzing the simulation, one can determine the relative populations of these conformers, the energy barriers to interconversion between them, and how intramolecular hydrogen bonding might stabilize certain conformations. researchgate.net This information is critical for understanding how the molecule's shape influences its interactions and properties.

Simulation of Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent environment can significantly influence the behavior of a solute molecule by altering its conformational stability, electronic structure, and reactivity. numberanalytics.comucsb.edunumberanalytics.com Computational chemistry provides powerful tools to investigate these intricate solute-solvent interactions at a molecular level. For a molecule such as this compound, with its multiple functional groups capable of engaging in hydrogen bonding and dipole-dipole interactions, the choice of solvent is expected to play a pivotal role in its chemical and physical properties. This section outlines the theoretical approaches that could be employed to simulate and understand these solvent effects, in the absence of specific published research on this compound.

Theoretical investigations of solvent effects are broadly categorized into implicit and explicit solvent models, each with distinct advantages and limitations. numberanalytics.comnih.gov A comprehensive study would likely involve a combination of these methods to provide a holistic understanding of the system.

Implicit Solvent Models: The Polarizable Continuum Model (PCM)

Implicit solvent models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. handwiki.orgwikipedia.org The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method within this category. handwiki.orgwikipedia.orgacs.org In a PCM calculation, the solute molecule is placed in a virtual cavity within the solvent continuum. The solute's charge distribution polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a self-consistent description of the electrostatic interactions. acs.org

For this compound, PCM calculations could be employed to rapidly screen the influence of a wide range of solvents on its conformational equilibrium. By calculating the relative energies of different conformers (e.g., those arising from rotation around the C-C single bonds) in solvents of varying polarity, one could predict the most stable geometries in different environments.

Illustrative Data Table: Predicted Relative Energies of this compound Conformers using PCM

| Solvent | Dielectric Constant (ε) | Conformer A (Relative Energy, kcal/mol) | Conformer B (Relative Energy, kcal/mol) | Conformer C (Relative Energy, kcal/mol) |

| Gas Phase | 1 | 0.00 | +1.25 | +2.50 |

| Toluene | 2.4 | -0.50 | +0.75 | +1.80 |

| Acetone | 20.7 | -1.80 | 0.00 | +0.95 |

| Water | 78.4 | -3.20 | -1.50 | 0.00 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of results that could be obtained from PCM calculations and does not represent actual experimental or computational findings for this compound.

The hypothetical data suggests that in non-polar environments (gas phase, toluene), Conformer A is the most stable. As the solvent polarity increases, conformers with larger dipole moments (hypothetically B and C) become preferentially stabilized. In a highly polar solvent like water, Conformer C, which might allow for optimal hydrogen bonding with the solvent, is predicted to be the most stable.

Explicit Solvent Models: Molecular Dynamics (MD) Simulations

To capture specific solute-solvent interactions, such as hydrogen bonding, explicit solvent models are necessary. nih.govfiveable.me In this approach, individual solvent molecules are included in the simulation box along with the solute. Molecular Dynamics (MD) simulations are a powerful tool in this domain, where the motions of all atoms in the system are evolved over time by integrating Newton's equations of motion. acs.org

An MD simulation of this compound in a box of water molecules, for instance, could provide detailed insights into the structure of the solvation shells around the solute. Analysis of the simulation trajectory would reveal the preferred locations of water molecules around the carboxylic acid and hydroxyl groups, quantifying the strength and dynamics of hydrogen bonds.

Illustrative Data Table: Analysis of Solvation Shell Structure from a Hypothetical MD Simulation in Water

| Functional Group | Radial Distribution Function (g(r)) Peak Position (Å) | Coordination Number (First Solvation Shell) | Average H-Bond Lifetime (ps) |

| Carboxyl -OH | 1.8 | 3.2 | 2.5 |

| Carboxyl C=O | 2.1 | 2.8 | 1.8 |

| α-Hydroxyl -OH | 1.9 | 2.5 | 3.1 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to show the type of information that can be extracted from an MD simulation and does not represent actual data for this compound.

This hypothetical data could be interpreted to show that the carboxylic acid proton is a strong hydrogen bond donor, with a tight first solvation shell. The α-hydroxyl group, while also engaging in hydrogen bonding, might have a slightly less structured and more dynamic solvation environment.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Models

For studying chemical reactivity, such as the deprotonation of the carboxylic acid group, a hybrid QM/MM approach is often the most suitable method. fiveable.mechemrxiv.orgacs.org In a QM/MM simulation, the chemically active region of the solute (e.g., the carboxylic acid group and the α-hydroxyl group of this compound) is treated with a high level of quantum mechanical theory, while the remainder of the solute and the surrounding solvent molecules are described by a more computationally efficient molecular mechanics force field. fiveable.me

This approach allows for the accurate modeling of changes in electronic structure during a chemical reaction, while still accounting for the influence of the explicit solvent environment. aip.org For example, a QM/MM simulation could be used to calculate the potential of mean force (PMF) for the proton transfer from the carboxylic acid to a surrounding water molecule, thereby providing a theoretical prediction of the pKa of this compound in aqueous solution.

By combining these computational techniques, a detailed and multi-faceted understanding of the solvent effects on the structure and reactivity of this compound could be developed, guiding further experimental investigations.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in the Construction of Complex Organic Scaffolds

Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries. The presence of a stereogenic center at the α-position of the carboxylic acid makes 2-Hydroxy-2-(2-iodophenyl)acetic acid a valuable chiral synthon.

The stereoselective synthesis of bioactive molecules is a cornerstone of modern medicinal chemistry. While direct applications of this compound in the synthesis of specific bioactive analogs are not extensively documented in publicly available literature, its structural motifs are found in various biologically relevant molecules. Halogenated mandelic acid derivatives, in general, serve as precursors to a wide array of complex structures.

The dual functionality of a hydroxyl group and a carboxylic acid allows for a variety of chemical transformations. These groups can be selectively protected or activated to participate in stereospecific reactions, enabling the construction of intricate molecular architectures with controlled stereochemistry. The iodo-substituent on the phenyl ring offers a site for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, thereby allowing for the introduction of diverse substituents and the creation of libraries of bioactive molecule analogs.

Table 1: Potential Stereoselective Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Esterification | Alcohol, Acid catalyst | Chiral Ester |

| Amidation | Amine, Coupling agent | Chiral Amide |

| Suzuki Coupling | Boronic acid, Pd catalyst, Base | Aryl-substituted mandelic acid derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted mandelic acid derivative |

This table presents hypothetical transformations based on the known reactivity of the functional groups present in the molecule.

Halogenated mandelic acids are recognized as important intermediates in the pharmaceutical industry. For instance, (R)-2-chloromandelic acid is a known chiral building block for various pharmaceutical compounds. By analogy, this compound is a promising precursor for advanced pharmaceutical intermediates. The iodo-substituent, being the most reactive among the halogens in cross-coupling reactions, provides a significant synthetic advantage.

This compound can be envisioned as a starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), anticoagulants, and other therapeutic agents where a chiral α-hydroxy acid moiety is a key structural feature. The ability to introduce a wide range of substituents on the phenyl ring via the iodo group allows for the fine-tuning of the pharmacological properties of the target molecules.

Development of Catalytic Systems and Ligand Design

The development of efficient and selective catalytic systems is a major focus of contemporary chemical research. The structural attributes of this compound make it an interesting candidate for applications in catalysis, both as a precursor to chiral ligands and as a component in organocatalytic systems.

Chiral ligands are crucial for the development of catalysts for asymmetric synthesis, which aims to produce a single enantiomer of a chiral product. The enantiopure forms of this compound can serve as a scaffold for the synthesis of novel chiral ligands. The hydroxyl and carboxyl groups can be readily modified to incorporate coordinating atoms such as nitrogen, phosphorus, or sulfur.

For example, the carboxylic acid can be converted to an amide, and the hydroxyl group can be etherified or esterified to introduce ligating moieties. The iodine atom can be used to attach the ligand to a larger framework or to introduce additional steric bulk, which can influence the stereoselectivity of the catalyzed reaction.

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Modification | Potential Application |

| P,N-Ligand | Amidation with a phosphinoamine | Asymmetric hydrogenation |

| N,O-Ligand | Esterification with an amino alcohol | Asymmetric aldol (B89426) reactions |

| Pincer Ligand | Multi-step synthesis involving the iodo group | Cross-coupling reactions |

This table illustrates hypothetical ligand structures that could be synthesized from the target compound.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Mandelic acid and its derivatives have been explored as organocatalysts or co-catalysts in various transformations. For example, mandelic acid has been shown to be an effective catalyst for the synthesis of secondary amines.

Given this precedent, this compound could potentially function as a Brønsted acid catalyst. The electron-withdrawing nature of the iodine atom could influence the acidity of the carboxylic acid and the catalytic activity of the molecule. Furthermore, the chiral nature of the molecule could be exploited in asymmetric organocatalytic reactions, where it could act as a chiral Brønsted acid or participate in the formation of chiral ion pairs to induce enantioselectivity.

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into well-defined, functional superstructures. Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired properties. The presence of multiple functional groups and a halogen atom in this compound makes it a compelling candidate for studies in these areas.

The carboxylic acid and hydroxyl groups are capable of forming strong and directional hydrogen bonds, which are fundamental interactions in the construction of supramolecular assemblies. The iodine atom can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. The strength and directionality of halogen bonds involving iodine are particularly notable, making it a valuable tool in crystal engineering.

The interplay of hydrogen bonding and halogen bonding can be utilized to direct the self-assembly of this compound into various supramolecular architectures, such as tapes, sheets, and three-dimensional networks. The formation of these structures can be influenced by factors such as solvent, temperature, and the presence of co-crystallizing agents. The resulting crystalline materials could exhibit interesting properties, such as specific host-guest recognition or unique optical and electronic characteristics.

Design of Self-Assembled Architectures

Specific research detailing the use of this compound in the design of self-assembled supramolecular architectures is not prominently available in the reviewed literature. In principle, the molecule possesses key functional groups—a carboxylic acid and a hydroxyl group—that are capable of forming strong intermolecular hydrogen bonds (O-H···O). These interactions are fundamental to creating predictable patterns and networks in supramolecular chemistry. Furthermore, the iodophenyl group could participate in halogen bonding (I···O or I···N), a directional interaction that is increasingly utilized in crystal engineering to guide the assembly of molecules into specific architectures. However, dedicated studies applying these principles to this specific compound were not identified.

Formation of Co-crystals and Host-Guest Inclusion Compounds

There is a lack of specific published research on the formation of co-crystals or host-guest inclusion compounds involving this compound. Co-crystallization is a technique used to modify the physicochemical properties of a compound by combining it with another molecule (a coformer) in a crystalline lattice through non-covalent interactions. rsc.orgrsc.org Given its functional groups, this compound is a theoretical candidate for forming co-crystals with other molecules, particularly those containing complementary hydrogen bond acceptors or donors, such as pyridines or amides. rsc.org Host-guest chemistry involves the encapsulation of a "guest" molecule within a cavity of a "host" molecule or a framework of host molecules. wikipedia.org While this field is extensive, specific examples utilizing this compound as either a host or guest are not documented in the available search results.

Integration into Functional Materials Science

Monomers for Tailored Polymer Synthesis

Information regarding the use of this compound as a monomer for creating tailored polymers is not available in the reviewed scientific literature. Molecules used as monomers typically contain at least two reactive sites that allow them to link together to form a polymer chain. Theoretically, the carboxylic acid and hydroxyl groups of this compound could be used in condensation polymerization to form polyesters. The iodophenyl moiety could also serve as a site for further functionalization or cross-linking. However, no specific instances of such polymerization have been reported.

Future Perspectives and Emerging Research Avenues

Innovations in Environmentally Benign Synthetic Methodologies

The chemical industry's shift towards green and sustainable practices has spurred research into alternatives to traditional synthetic routes, which often involve harsh conditions and toxic reagents. mdpi.com For mandelic acid and its derivatives, biocatalysis and continuous flow chemistry represent two of the most promising avenues for environmentally benign production.

Biocatalytic and Chemoenzymatic Synthesis: Biocatalysis offers high selectivity and mild reaction conditions, making it an attractive strategy for producing chiral molecules like 2-Hydroxy-2-(2-iodophenyl)acetic acid. rjeid.com Research on the synthesis of the parent compound, (R)-mandelic acid, has identified several enzymatic strategies that could be adapted. nih.gov These include the use of nitrilases, nitrile hydratases, and amidases for the stereoselective conversion of precursors. nih.gov A key area of future research would involve screening for or engineering enzymes capable of processing the 2-iodobenzaldehyde (B48337) or 2-iodomandelonitrile precursor with high efficiency and enantioselectivity. Multi-enzyme cascade reactions, which combine several catalytic steps in a single pot, could further enhance sustainability by minimizing waste and simplifying purification processes. nih.govmpg.de

Continuous Flow Chemistry: Flow chemistry provides enhanced control over reaction parameters, improves safety, and facilitates scalability. mdpi.com The synthesis of active pharmaceutical ingredients (APIs) has increasingly benefited from flow-based methodologies. beilstein-journals.orgnih.gov A future approach for synthesizing this compound could involve a multi-step flow process. For instance, an initial iodination step followed by a hydroxylation or a Grignard-based reaction could be telescoped into a continuous sequence, eliminating the need to isolate intermediates. beilstein-journals.org This approach not only improves yield and purity but also significantly reduces solvent usage and waste generation compared to batch processing.

| Methodology | Key Principles | Potential Advantages for this compound | Research Focus |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., nitrilases, lyases, hydrolases) for stereoselective transformations. nih.govillinois.edu | High enantiopurity, mild reaction conditions, reduced environmental impact. mdpi.com | Enzyme discovery and engineering for iodinated substrates; development of whole-cell biocatalysts. |